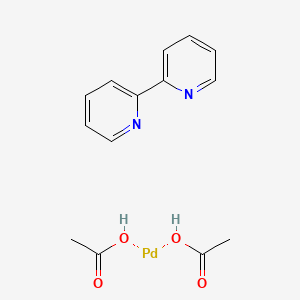

Diacetato(2,2'-bipyridine)palladium(II)

Description

Properties

Molecular Formula |

C14H16N2O4Pd |

|---|---|

Molecular Weight |

382.7 g/mol |

IUPAC Name |

acetic acid;palladium;2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H8N2.2C2H4O2.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |

InChI Key |

YQTVCXAOHRANEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=NC(=C1)C2=CC=CC=N2.[Pd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacetato(2,2’-bipyridine)palladium(II) typically involves the reaction of palladium(II) acetate with 2,2’-bipyridine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme can be represented as follows:

Pd(OAc)2+bpy→Pd(OAc)2(bpy)

where Pd(OAc)₂ is palladium(II) acetate and bpy is 2,2’-bipyridine. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for Diacetato(2,2’-bipyridine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidative Functionalization and Cross-Coupling

The complex serves as a precursor to Pd(II) catalysts in oxidative functionalization and cross-coupling reactions. For example, in palladium-catalyzed cyclopropanation and oxidative coupling, the Pd(II) center enables bond formation and cleavage via intermediates such as σ-alkyl palladium species .

Mechanism :

-

Oxidative functionalization :

Scheme :

textPd(OAc)₂ + bpy → [Pd(bpy)(OAc)₂] [Pyridine ligand coordination] Cyclopalladation → Oxidative coupling → Aryl-aryl product

Aerobic Oxidation Reactions

In the aza-Wacker oxidation, the complex participates in alkene oxidation. The bidentate bpy ligand stabilizes the Pd(II) center, enabling efficient catalytic turnover. Hemilabile ligands like 6,6'-dimethyl-2,2'-bipyridine (6,6'-Me₂bpy) enhance reactivity by allowing transient dissociation of one pyridyl arm, creating open coordination sites .

Key findings :

-

Ligand effects : DAF and 6,6'-Me₂bpy support catalysis, while other bidentate ligands (e.g., 2,9-Me₂phen) inhibit reactions .

-

Mechanistic insight : DFT studies reveal that these ligands destabilize ground-state complexes but stabilize transition states for alkene insertion .

Substitution Reactions

The dimeric form [(bpy)Pd(μ-OH)]₂²+ (derived from [Pd(bpy)(OAc)₂]) undergoes ligand substitution with amino acids (e.g., glycine, l-glutamic acid) and DNA interactions. These reactions involve two steps:

Kinetic data :

| Parameter | Glycine (L₁H) | l-Glutamic Acid (L₂H) | l-Arginine (L₃H) |

|---|---|---|---|

| Rate constant (k₁) | 2.2 × 10⁻⁴ s⁻¹ | 3.8 × 10⁻⁴ s⁻¹ | 5.1 × 10⁻⁴ s⁻¹ |

| Activation energy (Δ⁴H‡) | 74.2 kJ/mol | 78.5 kJ/mol | 82.1 kJ/mol |

| ΔS‡ | -40.6 J/mol/K | -35.2 J/mol/K | -28.1 J/mol/K |

Hemilabile Ligand Behavior

The bpy ligand exhibits hemilabile character, allowing transient dissociation of one pyridyl arm. This behavior is critical for catalytic activity, as it creates vacant sites for substrate coordination. For example, in the aza-Wacker reaction, the κ¹ coordination mode facilitates alkene insertion into the Pd–N bond .

Supporting evidence :

-

NMR spectroscopy reveals ligand dissociation upon pyridine addition.

-

X-ray crystallography confirms κ¹ coordination in [Pd(py)(κ¹-DAF)OAc₂] .

Decarboxylative Addition

While not directly involving [Pd(bpy)(OAc)₂], related Pd(II) complexes catalyze decarboxylative additions of arene carboxylic acids to nitriles. DFT studies show that carbopalladation is the rate-determining step, and ligand choice significantly impacts reactivity .

Scientific Research Applications

Diacetato(2,2’-bipyridine)palladium(II) has a wide range of scientific research applications:

Materials Science: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.

Medicinal Chemistry: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Biological Studies: The compound’s interactions with biomolecules, such as proteins and nucleic acids, are studied to understand its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Diacetato(2,2’-bipyridine)palladium(II) involves its ability to coordinate to various substrates and facilitate chemical transformations. In catalytic processes, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps. In biological systems, the compound can bind to DNA, disrupting its structure and function, which can lead to cell death . The molecular targets and pathways involved include DNA binding and inhibition of DNA replication.

Comparison with Similar Compounds

Comparison with Similar Palladium(II) Complexes

Structural and Ligand-Based Comparisons

Table 1: Structural Parameters of Palladium(II) Complexes

- Ligand Effects: Acetate vs. Nitrate: Pd(bpy)(OAc)₂ and acetatonitrato(bpy)palladium(II) ([Pd(bpy)(NO₃)(OAc)]) exhibit comparable catalytic efficiency in aromatic nitration, suggesting acetate and nitrate ligands provide similar electron-withdrawing effects . Acetate vs. Chloride: Chloride ligands (e.g., [Pd(bpy)Cl₂]) are more labile than acetate, making chloride complexes more reactive in substitution reactions .

Geometry and Stability :

Catalytic Activity

Table 2: Catalytic Performance in Nitration Reactions

- The presence of bpy enhances catalytic activity by stabilizing the Pd center and facilitating electron transfer . Both Pd(bpy)(OAc)₂ and [Pd(bpy)(NO₃)(OAc)] show similar yields (~80%), indicating ligand identity (OAc⁻ vs. NO₃⁻) has minimal impact in this system .

Spectroscopic and Stability Comparisons

- IR Spectroscopy: Pd(bpy)(OAc)₂ shows characteristic ν(COO⁻) stretches at ~1560 cm⁻¹ and ~1410 cm⁻¹, distinct from nitrate ligands (~1380 cm⁻¹ for NO₃⁻) . Chloride complexes (e.g., [Pd(bpy)Cl₂]) lack these bands but exhibit Pd–Cl stretches near 300 cm⁻¹ .

Thermal Stability :

- Pd(bpy)(OAc)₂ is stable up to 200°C, whereas [Pd(en)Cl₂] decomposes below 150°C due to weaker Pd–N bonds .

Q & A

What are the established synthetic protocols for preparing Diacetato(2,2'-bipyridine)palladium(II), and how can purity be optimized?

Answer:

The complex is synthesized by reacting palladium(II) acetate with 2,2'-bipyridine in methanol under ambient conditions. After stirring, the solvent is evaporated, and the residue is washed with ether to yield a pale green powder. Crystallization via slow evaporation from acetonitrile produces X-ray-quality crystals . To optimize purity, ensure stoichiometric control (e.g., 1:1.2 molar ratio of Pd(OAc)₂ to bipyridine) and monitor reaction progress via NMR spectroscopy. Impurities from solvent or unreacted ligands can be minimized using recrystallization in polar aprotic solvents .

How does the distorted square-planar geometry of the complex influence its reactivity in catalytic applications?

Answer:

The Pd(II) center adopts a distorted square-planar geometry with two N-donors from bipyridine and two O-donors from acetate ligands. The trans influence of the acetate ligands weakens Pd–O bonds (2.015–2.017 Å vs. Pd–N bonds at 2.002–2.008 Å), facilitating ligand substitution during catalysis. This geometry enhances electrophilicity at the Pd center, critical for oxidative addition steps in cross-coupling reactions . Deviations from ideal geometry (e.g., chelate angle of 81.6°) may sterically hinder bulky substrates, requiring tailored ligand modifications .

What spectroscopic and crystallographic techniques are most effective for characterizing this complex?

Answer:

- X-ray crystallography resolves the coordination geometry, bond lengths, and intermolecular interactions (e.g., π-stacking between bipyridine rings at 3.722 Å) .

- 1H NMR in CD₃OD or DMSO-d₆ identifies ligand dissociation behavior; signals for bipyridine H6,6 protons shift upfield upon coordination (Δδ ≈ 0.5 ppm) .

- IR spectroscopy confirms acetate coordination via asymmetric COO⁻ stretches near 1560 cm⁻¹ .

How does the catalytic performance of this complex compare to analogous Pd(II) catalysts in nitration or cross-coupling reactions?

Answer:

In nitration reactions, this complex shows comparable yields to homogeneous catalysts like acetatonitrato-(2,2'-bipyridine)palladium(II), but its activity plateaus at higher catalyst loadings due to aggregation . For cross-coupling (e.g., Suzuki-Miyaura), its stability in polar solvents outperforms dichloro(2,2'-bipyridine)palladium(II), but lower electrophilicity may reduce efficiency in electron-poor substrates . Comparative studies should include kinetic profiling (e.g., turnover frequency) and substrate scope analysis .

What intermolecular interactions stabilize the crystal structure, and how do they impact material properties?

Answer:

The crystal lattice is stabilized by:

- π-π interactions between antiparallel bipyridine rings (centroid distance: 3.722 Å), creating columnar stacking along the [100] axis .

- Hydrogen bonds between acetate oxygens and water molecules (O···O: 2.643–2.870 Å), forming a 3D network .

These interactions enhance thermal stability but may reduce solubility in non-polar solvents. For catalytic applications, milling or sonication can disrupt stacking to improve surface area .

How can contradictions in reported catalytic efficiencies be systematically addressed?

Answer:

Discrepancies often arise from:

- Solvent effects : Polar solvents (e.g., MeCN) stabilize the Pd center but may slow substrate diffusion.

- Ligand dissociation : Trifluoroacetate analogs show partial dissociation in Me₂SO, altering active species .

- Substrate activation : Electron-donating groups on substrates reduce oxidative addition barriers, skewing comparisons .

Address contradictions by standardizing reaction conditions (solvent, temperature) and using kinetic isotope effects or Hammett plots to probe mechanistic variations .

What strategies mitigate challenges in synthesizing derivatives with substituted bipyridine ligands?

Answer:

- Steric hindrance : Use 2,9-dimethyl-1,10-phenanthroline analogs to study steric effects; these derivatives show distorted geometries but retain catalytic activity .

- Electronic tuning : Introduce electron-withdrawing groups (e.g., –NO₂) on bipyridine to enhance Pd center electrophilicity. Monitor via cyclic voltammetry (shift in Pd(II)/Pd(0) redox potentials) .

- Crystallization : Co-crystallize with CH₂Cl₂ or CHCl₃ to stabilize metastable polymorphs .

How do solvent and counterion choices influence the complex’s stability in solution?

Answer:

- Stability in MeOH : The complex remains intact for >24 hours, but prolonged storage leads to acetate hydrolysis.

- Counterion effects : Trifluoroacetate derivatives dissociate in DMSO, generating [Pd(bipy)(CF₃CO₂)]⁺ species, which are more reactive but less stable .

- Water content : Hydration (e.g., pentahydrate form) enhances solubility but accelerates ligand exchange. Use Karl Fischer titration to control moisture .

What are the implications of intermolecular hydrogen bonding for catalytic applications in aqueous media?

Answer:

Hydrogen bonding with water (O–H···O) improves dispersion in aqueous systems, enabling green chemistry applications. However, competitive coordination of water to Pd may deactivate the catalyst. Strategies include:

- Micellar catalysis : Use surfactants to compartmentalize the complex .

- Ligand design : Introduce hydrophilic groups (e.g., –SO₃H) to stabilize the Pd center without water coordination .

How can computational methods complement experimental studies of this complex?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.